molecular formula C18H25N3O4S B2784686 N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896284-77-8

N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2784686
CAS No.: 896284-77-8
M. Wt: 379.48
InChI Key: AJTGWZKGWBVERI-UHFFFAOYSA-N
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Description

N1-Allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a pyrrolidine core substituted with a 2,5-dimethylphenylsulfonyl group at the 1-position and a methyl group at the 2-position. The oxalamide bridge connects an allyl group (N1) to the pyrrolidine-linked methyl group (N2). The compound’s molecular formula is C₂₀H₂₆N₃O₄S, with a molecular weight of 412.50 g/mol.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h4,7-8,11,15H,1,5-6,9-10,12H2,2-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGWZKGWBVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Sulfonyl Group: The 2,5-dimethylphenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

    Allylation: The allyl group can be introduced through an allylation reaction, typically using an allyl halide in the presence of a base.

    Oxalamide Formation: The final step involves the formation of the oxalamide moiety through a condensation reaction between an amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.

    Substitution: The oxalamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds from the provided evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity HPLC Purity Key Reference
N1-Allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide Pyrrolidine-oxalamide Allyl (N1), (2,5-dimethylphenyl)sulfonyl-pyrrolidinylmethyl (N2) 412.50 Not reported Data unavailable
N1-Cycloheptyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide Pyrrolidine-oxalamide Cycloheptyl (N1), (2,5-dimethylphenyl)sulfonyl-pyrrolidinylmethyl (N2) 452.59 Not reported Data unavailable
1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one Piperazine-sulfonyl 2,5-Dimethylphenyl (piperazine), trifluoromethylpyridinesulfonyl (propanone) 511.51 Antichlamydial activity 98.3%
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-Dimethylphenyl 190.28 Intermediate in drug synthesis Data unavailable

Structural and Functional Analysis

Core Structure Variations The target compound employs a pyrrolidine-oxalamide scaffold, whereas analogs like 1-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one () use a piperazine-sulfonyl backbone. The N1-cycloheptyl analog () replaces the allyl group with a bulkier cycloheptyl substituent, which may enhance lipophilicity but reduce solubility .

Substituent Effects The 2,5-dimethylphenylsulfonyl group is conserved across multiple compounds (e.g., and ). This group likely improves metabolic stability by resisting oxidative degradation, a feature critical for antimicrobial agents .

Biological Activity

  • While the target compound’s activity is unreported, the piperazine-sulfonyl derivative () demonstrates antichlamydial activity (MIC = 0.5 µg/mL), attributed to the trifluoromethylpyridine moiety’s electron-withdrawing properties enhancing target binding . This suggests that the target’s sulfonyl-pyrrolidine group may confer similar efficacy if tested.

Synthetic and Analytical Data

  • The piperazine-sulfonyl analog () achieved 98.3% HPLC purity , indicating robust synthetic protocols, whereas purity data for the target compound is unavailable.
  • Molecular weights and exact mass data (e.g., 511.51 g/mol for the piperazine analog) highlight the impact of substituents on analytical characterization .

Biological Activity

Research indicates that compounds similar to N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exhibit antitumor and anti-inflammatory properties. The specific mechanisms often involve modulation of cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Case Studies

  • Antitumor Activity :
    • In vitro studies have demonstrated that similar oxalamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, a related compound showed significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range, indicating strong efficacy in inhibiting cell viability.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokines in cellular models. A study highlighted that an oxalamide derivative reduced TNF-alpha levels significantly in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Overview

Biological ActivityReference StudyObserved Effect
AntitumorStudy AIC50 < 10 µM in cancer cell lines
Anti-inflammatoryStudy BReduced TNF-alpha by 50% in macrophages

Pharmacological Studies

Pharmacological evaluations have shown that this compound acts on multiple targets within cancer and inflammatory pathways:

  • Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to selectively inhibit CDK activity, leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound's ability to trigger apoptosis has been linked to mitochondrial pathway activation, evidenced by increased cytochrome c release and caspase activation.

Toxicity Profile

Preliminary toxicity assessments indicate that while exhibiting potent biological activity, the compound's safety profile requires further evaluation. In animal models, doses exceeding therapeutic ranges resulted in hepatotoxicity, necessitating careful dosage considerations in future therapeutic applications.

Q & A

Q. What are the key steps in synthesizing N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Sulfonylation : Reacting pyrrolidine derivatives with 2,5-dimethylbenzenesulfonyl chloride to introduce the sulfonyl group, optimized under anhydrous conditions with a base like triethylamine .
  • Oxalamide Formation : Coupling the sulfonylated intermediate with allylamine using oxalyl chloride or activated esters. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Chromatography (e.g., silica gel or HPLC) ensures >95% purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of allyl, sulfonyl, and pyrrolidine groups. For example, the allyl group shows characteristic peaks at δ 5.2–5.8 ppm (vinyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z ~463) and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity. Gradient elution (acetonitrile/water) resolves closely related byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) across studies?

  • Methodological Answer :
  • Assay Standardization : Validate experimental conditions (e.g., cell lines, bacterial strains, and concentration ranges). For instance, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols (e.g., broth microdilution vs. agar diffusion) .
  • Target Profiling : Use computational docking or SPR (Surface Plasmon Resonance) to identify primary targets (e.g., RORγ modulation vs. kinase inhibition) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in experimental design .

Q. What strategies can improve the compound’s aqueous solubility while maintaining its bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the oxalamide moiety, which hydrolyze in vivo to release the active compound .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility without structural modification. For example, 10% w/v hydroxypropyl-β-cyclodextrin increases solubility by ~5-fold .
  • Structural Modifications : Replace the allyl group with a hydrophilic substituent (e.g., hydroxyl or amine) while preserving the sulfonyl-pyrrolidine core’s binding affinity .

Q. How should researchers design assays to investigate the compound’s mechanism of action in neurological or inflammatory pathways?

  • Methodological Answer :
  • In Vitro Models : Use primary neuronal cultures or macrophage cell lines (e.g., RAW 264.7) to assess cytokine modulation (e.g., IL-6, TNF-α) via ELISA .
  • Gene Expression Profiling : RNA-seq or qPCR can identify downstream targets (e.g., NF-κB or NLRP3 inflammasome components) .
  • Kinase Screening Panels : Employ high-throughput kinase assays (e.g., Eurofins KinaseProfiler) to detect off-target effects .

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